molecular formula C20H18ClNO4S B1439235 Ethyl 3-(chlorosulphonyl)-1,5-diphenyl-2-methylpyrrole-4-carboxylate CAS No. 1065103-48-1

Ethyl 3-(chlorosulphonyl)-1,5-diphenyl-2-methylpyrrole-4-carboxylate

Cat. No. B1439235
M. Wt: 403.9 g/mol
InChI Key: XHPUIRDXHSDLGV-UHFFFAOYSA-N
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Description

The compound “Ethyl 3-(chlorosulphonyl)-1,5-diphenyl-2-methylpyrrole-4-carboxylate” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The molecule also has two phenyl groups attached to the pyrrole ring, a chlorosulfonyl group, and an ethyl ester group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the desired route of synthesis. It’s important to note that the synthesis of complex organic molecules often requires careful planning and optimization .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings, a sulfonyl group, and an ester group would all contribute to the overall structure. The exact three-dimensional structure would depend on the specific arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyrrole ring, phenyl groups, chlorosulfonyl group, and ethyl ester group could all potentially participate in chemical reactions. The exact reactions that this compound could undergo would depend on the reaction conditions and the presence of other reactants .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity. Specific information about these properties would likely require experimental determination .

Scientific Research Applications

Synthesis of Functionalized Compounds

Ethyl 3-(chlorosulphonyl)-1,5-diphenyl-2-methylpyrrole-4-carboxylate has been utilized in various synthetic pathways. For instance, it serves as a precursor in the synthesis of tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation process (Zhu et al., 2003). This synthesis method is notable for its excellent yields and complete regioselectivity.

Intermediate in Complex Molecule Synthesis

This compound is also significant as an intermediate in the synthesis of complex molecules like pyrrolnitrin (Nakano et al., 1969). The multi-step synthesis processes utilize its reactivity to produce compounds with potential pharmaceutical applications.

Role in Organic Reactions

In organic chemistry, this compound has a role in various reactions. For instance, it is involved in the synthesis of phosphonates and other derivatives through reactions with nucleophilic reagents (Pevzner, 2003). This highlights its versatility in organic synthesis.

Application in Dye Synthesis

Moreover, derivatives of Ethyl 3-(chlorosulphonyl)-1,5-diphenyl-2-methylpyrrole-4-carboxylate have applications in the synthesis of dyes. They are used in the synthesis of disperse dyes, particularly for polyester and nylon fabrics (Abolude et al., 2021). These dyes exhibit good fastness and a range of shades, demonstrating the compound's utility in material sciences.

Antimicrobial and Antioxidant Activity

Some derivatives of this compound have shown promising antimicrobial and antioxidant activities. These properties are explored in various synthetic compounds for potential pharmacological applications (Umesha et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological effects. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include its use as a building block for the synthesis of more complex molecules, or its investigation as a potential bioactive compound .

properties

IUPAC Name

ethyl 4-chlorosulfonyl-5-methyl-1,2-diphenylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4S/c1-3-26-20(23)17-18(15-10-6-4-7-11-15)22(16-12-8-5-9-13-16)14(2)19(17)27(21,24)25/h4-13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPUIRDXHSDLGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1S(=O)(=O)Cl)C)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(chlorosulphonyl)-1,5-diphenyl-2-methylpyrrole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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